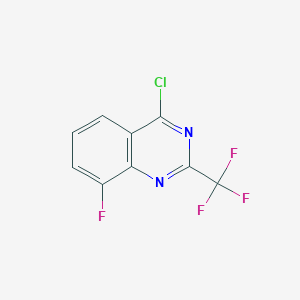

4-Chloro-8-fluoro-2-(trifluorométhyl)quinazoline

Vue d'ensemble

Description

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C9H3ClF4N2 and its molecular weight is 250.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés de la quinazoline ont été largement étudiés pour leurs propriétés anticancéreuses. Ils peuvent inhiber diverses lignées de cellules cancéreuses et sont impliqués dans la synthèse de plusieurs médicaments antitumoraux tels que l'erlotinib et le géfitinib .

Activité antimicrobienne

Ces composés présentent de forts effets antibactériens et antifongiques, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens .

Effets anti-inflammatoires et analgésiques

Les dérivés de la quinazoline sont connus pour posséder des propriétés anti-inflammatoires, qui peuvent être utilisées dans le traitement de conditions telles que l'arthrite. Ils présentent également des effets analgésiques, procurant un soulagement de la douleur .

Propriétés antivirales et antidiabétiques

Des recherches ont indiqué que les dérivés de la quinazoline peuvent avoir des activités antivirales, y compris contre le VIH, et peuvent également jouer un rôle dans la gestion du diabète .

Applications neurologiques

Certains dérivés de la quinazoline ont montré un potentiel comme agents anticonvulsivants et sédatifs, ce qui pourrait être bénéfique dans le traitement des troubles neurologiques .

Utilisations cardiovasculaires

Les dérivés de la quinazoline peuvent agir comme vasodilatateurs et agents antihypertenseurs, contribuant à la gestion de la santé cardiovasculaire .

Propriétés antioxydantes

Ces composés peuvent également servir d'antioxydants, aidant à protéger les cellules des dommages causés par les radicaux libres .

Diversification pharmacologique

La diversité structurelle des dérivés de la quinazoline permet un large éventail d'applications pharmacologiques, permettant la conception de nombreuses molécules biologiquement actives pour diverses utilisations thérapeutiques .

Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

The introduction of a trifluoromethyl moiety into compounds often enhances their pharmacokinetic and pharmacodynamic properties, especially their metabolic stability .

Result of Action

More research is needed to elucidate the specific effects of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline. For instance, the compound’s action can be affected by factors such as pH, temperature, and the presence of other chemicals .

Activité Biologique

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name : 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

- CAS Number : 1328-24-1

- Molecular Formula : C10H5ClF4N2

The biological activity of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The presence of electron-withdrawing groups, such as trifluoromethyl and chloro, enhances its binding affinity to target sites, potentially leading to inhibition of cellular pathways involved in proliferation and survival.

Anticancer Activity

Research indicates that quinazoline derivatives, including 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that modifications in the quinazoline structure can lead to increased potency against epidermal growth factor receptor (EGFR) inhibitors. For instance, structural variations have shown improved binding affinities compared to standard treatments like gefitinib .

Enzyme Inhibition

In vitro studies have shown that this compound can inhibit key enzymes involved in cancer progression. The trifluoromethyl group enhances the compound's ability to form hydrogen bonds with active site residues, leading to effective enzyme inhibition .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and type of substituents on the quinazoline ring significantly influence biological activity. The following table summarizes findings from various studies:

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer properties of various quinazoline derivatives, including 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, showing promising results in inhibiting tumor growth in vitro and in vivo models.

- Enzyme Interaction Studies : Molecular docking simulations revealed that the compound forms stable complexes with EGFR, indicating a potential pathway for therapeutic application in cancer treatment .

- Comparative Analysis : When compared to other quinazoline derivatives, this compound exhibited superior activity against several cancer cell lines, suggesting its potential as a lead compound for further development .

Propriétés

IUPAC Name |

4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHMCYYJRVPENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652964 | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-18-7 | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.